molecular formula C6H9ClO3 B044779 Butanoic acid, 4-chloro-4-oxo-, ethyl ester CAS No. 14794-31-1

Butanoic acid, 4-chloro-4-oxo-, ethyl ester

Cat. No. B044779
CAS RN: 14794-31-1
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester involves a nucleophilic substitution reaction starting from commercially available diethyl oxalate, leading to a total yield of 30% after optimization of the synthetic method. This process highlights the compound's accessibility for further research and application in synthesizing biologically active compounds, such as thiazole carboxylic acids (Tu Yuanbiao et al., 2016).

Molecular Structure Analysis

Molecular structure elucidation is crucial for understanding the reactivity and interaction of butanoic acid, 4-chloro-4-oxo-, ethyl ester. Techniques such as MS and 1H NMR have been employed to confirm the structure of synthesized compounds, ensuring accuracy in subsequent experimental designs and applications (Tu Yuanbiao et al., 2016).

Chemical Reactions and Properties

Butanoic acid, 4-chloro-4-oxo-, ethyl ester participates in various chemical reactions, including ester hydrolysis and oxidative degradation. These reactions underline the compound's versatility in synthetic chemistry, providing pathways for creating novel materials and pharmaceuticals (M. Qi et al., 2016).

Scientific Research Applications

Environmental Fate and Aquatic Effects

Research on the environmental fate and aquatic effects of oxo-process chemicals, including C4 compounds like butyl acetate and 1-butanol, indicates these compounds are readily biodegradable and pose generally low concern to aquatic life. Their environmental releases, typically limited to volatilization during use, handling, or transport, would be rapidly biodegraded in soil and water, with residues posing negligible threats to aquatic life (Staples, 2001).

Analytical Methodologies for Removing Drugs from Biological Specimens

Studies on the extraction of drugs by various organic solvents, including the efficiency of hexane, 1-chlorobutane, and others in removing drugs with polar functional groups from aqueous solutions, highlight the diversity in solvent efficacy based on the drug's polarity. This research underpins the development of more effective analytical methodologies for toxicology (Siek, 1978).

Sorption of Herbicides to Soil and Organic Matter

The sorption behaviors of phenoxy herbicides, including those related to butanoic acid derivatives, to soil and organic matter have been extensively reviewed, illuminating the influence of soil parameters such as pH and organic carbon content on herbicide sorption. This research aids in understanding the environmental mobility and persistence of such herbicides (Werner et al., 2012).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, which share functional group similarities with butanoic acid esters, have been studied for their ubiquity in surface water and sediments, biodegradability, and potential as weak endocrine disrupters. This research is pivotal for assessing the environmental impact of widely used preservatives in consumer products (Haman et al., 2015).

Biodiesel Production from Bioethanol

Exploring bioethanol, a less toxic and sustainable reactant for biodiesel production compared to methanol, this research highlights the potential of using bioethanol derived from local and renewable agricultural resources. It addresses the challenges and prospects for developing ethyl ester production, underscoring the relevance of butanoic acid, 4-chloro-4-oxo-, ethyl ester in renewable energy sources (Brunschwig et al., 2012).

properties

IUPAC Name

ethyl 4-chloro-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065818
Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-chloro-4-oxo-, ethyl ester

CAS RN

14794-31-1
Record name Ethyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Ethyl 3-(chloroformyl)propionate
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Record name Ethyl 4-chloro-4-oxobutanoate
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Synthesis routes and methods

Procedure details

In the same way as in Example 15, the intermediate 2 is reacted with 2-(3-ethoxycarbonylpropanoylamino)benzoic acid obtained by reaction of anthranilic acid with ethyl 3-chlorocarbonylpropanoate in CH2Cl2 in the presence of triethylamine, according to a method adapted from Tetrahedron Lett. 50 (1994) 34, 10331. The product is purified by flash chromatography on a column of silica, eluting with the solvent C/A30.
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